molecular formula C16H15NO3 B2928177 N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide CAS No. 1788674-41-8

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2928177
CAS No.: 1788674-41-8
M. Wt: 269.3
InChI Key: UQFYTVMORRXRDM-UHFFFAOYSA-N
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Description

“N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(1,3-benzothiazol-6-yl)furan-2-carboxamide was achieved by heating commercially available 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in boiling propan-2-ol .


Molecular Structure Analysis

The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” is characterized by the presence of a benzofuran ring. Benzofuran is a heterocyclic compound, i.e., it contains atoms of at least two different elements in its rings .


Chemical Reactions Analysis

The chemical reactivity of “N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” would be influenced by the presence of the benzofuran ring and the furan ring. These rings can undergo various chemical reactions, including electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” would depend on its molecular structure. For instance, the presence of the benzofuran ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

Research on furan and benzofuran derivatives demonstrates their versatility in synthesis and reactivity studies. For instance, Aleksandrov et al. (2017) detailed the synthesis and electrophilic substitution reactions of furan-2-yl derivatives, highlighting the chemical reactivity of such compounds (Aleksandrov & El’chaninov, 2017). This work indicates the potential of "N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide" in similar synthetic routes and chemical transformations.

Domino Strategies in Synthesis

Ma et al. (2014) explored an efficient domino strategy for synthesizing polyfunctionalized benzofuran derivatives, showcasing the compound's utility in creating multifunctional molecules with potential biological activities (Ma et al., 2014). This approach could be adapted for "N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide" to explore its utility in generating novel compounds.

Antimicrobial and Biological Activities

Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, providing a model for assessing the biological activities of similar compounds (Cakmak et al., 2022). This suggests that research on "N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide" could also explore its potential antimicrobial properties.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(8-12-6-7-19-10-12)17-16(18)15-9-13-4-2-3-5-14(13)20-15/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFYTVMORRXRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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